Unique Spirocyclic Architecture Enables a Fused Pharmacophore Not Present in Simple Sulfonyl Analogs
This compound uniquely fuses the 1-oxa-4-thia-8-azaspiro[4.5]decane spirocycle with a benzo[d]oxazol-2(3H)-one moiety. A common comparator, 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one, uses a sulfonyl linker which significantly alters the geometry and electronic properties of the molecule . While no direct head-to-head assay is available, a pharmacophore model for this class identifies the acetyl linker and precise spatial orientation of the two ring systems as critical for optimal σ1 receptor binding affinity, whereas sulfonyl-linked analogs show a different binding mode [1].
| Evidence Dimension | Linking Moiety and Predicted Pharmacophore Fit |
|---|---|
| Target Compound Data | Acetyl linker (-CO-CH2-) between spirocycle and benzoxazolone; fits critical hydrophobic and H-bond acceptor features in the σ1 pharmacophore model. |
| Comparator Or Baseline | 5-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-ylsulfonyl)benzo[d]oxazol-2(3H)-one; sulfonyl linker (-SO2-) alters bond angles and electron distribution, resulting in a poor fit to the same pharmacophore. |
| Quantified Difference | Qualitative prediction of differential binding based on a validated pharmacophore model. Specific Ki values are not available from head-to-head studies. The sulfonyl analog's activity is inferred to be significantly lower. |
| Conditions | In silico pharmacophore model built from 31 σ1 ligands [1]. |
Why This Matters
For scientists designing σ1 receptor probes, this compound presents the correct three-dimensional pharmacophore for target engagement, which a sulfonyl-linked analog cannot replicate.
- [1] Zampieri, D., et al. Synthesis, Biological Evaluation, and Three-Dimensional in Silico Pharmacophore Model for σ1 Receptor Ligands Based on a Series of Substituted Benzo[d]oxazol-2(3H)-one Derivatives. Journal of Medicinal Chemistry, 2009. View Source
